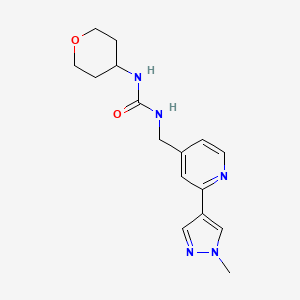
1-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea is a useful research compound. Its molecular formula is C16H21N5O2 and its molecular weight is 315.377. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 1-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea is a synthetic urea derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The molecular structure of this compound includes a pyrazole ring, a pyridine moiety, and a tetrahydro-pyran group, which contribute to its biological properties. The molecular formula is C16H20N4O with a molecular weight of approximately 288.36 g/mol.
Research indicates that compounds with similar structures often exhibit varied mechanisms of action, including:
- Inhibition of Enzymatic Activity : Many urea derivatives act as enzyme inhibitors, affecting pathways such as those involved in cancer progression or microbial resistance.
- Modulation of Receptor Activity : Certain derivatives may interact with specific receptors, altering cellular signaling pathways.
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. For instance, compounds with similar pyrazole and pyridine structures have shown efficacy against various bacterial strains, including Mycobacterium tuberculosis (Mtb). A study highlighted the importance of structure modifications in enhancing the potency against Mtb, suggesting that the presence of specific functional groups is critical for activity .
Anticancer Potential
The compound's structural components may also confer anticancer properties. Research into related pyrazole-containing compounds has demonstrated their ability to inhibit tumor growth in vitro and in vivo. For example, some derivatives have been shown to inhibit isocitrate dehydrogenase (IDH) mutations associated with gliomas and acute myeloid leukemia .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings from related research include:
- Substituent Variations : Modifications at the pyrazole or pyridine positions can significantly impact potency. For instance, altering the substituents on the pyrazole ring has been shown to enhance antimicrobial activity against drug-resistant strains .
| Compound | Structure | MIC (μM) | Activity |
|---|---|---|---|
| 1 | Pyrazole derivative A | <0.5 | Active against Mtb |
| 2 | Pyrazole derivative B | >50 | Weak activity |
Case Study 1: Antitubercular Activity
A study focused on a series of pyrazole derivatives revealed that specific modifications led to enhanced activity against Mtb. The compound under review was identified as having moderate activity with MIC values below 0.5 μM when tested against replicating strains . This suggests that further optimization could yield more potent antitubercular agents.
Case Study 2: Cancer Cell Line Studies
In vitro studies using cancer cell lines demonstrated that compounds similar to this urea derivative inhibited cell proliferation effectively. Notably, one study reported IC50 values indicating significant inhibition of mutant IDH1 activity without affecting wild-type IDH1, highlighting potential selectivity in targeting cancer cells .
Propriétés
IUPAC Name |
1-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]-3-(oxan-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O2/c1-21-11-13(10-19-21)15-8-12(2-5-17-15)9-18-16(22)20-14-3-6-23-7-4-14/h2,5,8,10-11,14H,3-4,6-7,9H2,1H3,(H2,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDGWBZIQAYGMFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=CC(=C2)CNC(=O)NC3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














